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Introduction
N-Methyl-D-glucamine (NMDG) is a large organic cation widely utilized in patch clamp

electrophysiology primarily for two critical applications: as a protective agent in the preparation

of viable acute tissue slices and as a substitute for smaller inorganic cations to isolate specific

ionic currents. Its large size and presumed impermeability through most ion channels make it

an invaluable tool for studying ion channel and transporter function. These notes provide

detailed protocols and data for the effective use of NMDG in patch clamp experiments.

Key Applications of NMDG in Patch Clamp
Electrophysiology

Protective Recovery Method for Acute Brain Slices: The NMDG protective recovery method

significantly enhances the viability and preservation of neurons in acute brain slices,

particularly from mature animals.[1][2][3][4] This technique involves substituting sodium

chloride (NaCl) with NMDG in the slicing and initial recovery solutions. This substitution

minimizes excitotoxicity and cellular swelling by reducing sodium influx during the slicing

procedure.[5] The result is a substantial improvement in the success rate of obtaining high-

quality gigaohm seals and stable whole-cell recordings.[1][2][3][6]
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Cation Substitution to Isolate and Characterize Ion Currents: NMDG is frequently used to

replace sodium (Na⁺) and other cations in extracellular and intracellular solutions.[7][8] This

allows for the isolation of specific cation currents and the study of ion channels and

transporters that are permeable to the substituted ion. For example, replacing extracellular

Na⁺ with NMDG⁺ can help isolate potassium (K⁺) or calcium (Ca²⁺) currents. It is crucial to

note that NMDG is not always an inert substitute and can directly block some ion channels,

such as certain types of potassium channels.[7][9][10] Therefore, appropriate controls are

essential.

Data Presentation: NMDG-Based Solutions
The following tables summarize the composition of various NMDG-based solutions used in

patch clamp electrophysiology, as cited in the literature.

Table 1: NMDG-Based Solutions for Protective Brain Slice Recovery
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Component
NMDG-HEPES aCSF (mM)
[1]

Slicing ACSF (mM)[5]

NMDG 92 96

KCl 2.5 2.5

NaH₂PO₄ 1.25 1.25

NaHCO₃ 30 25

HEPES 20 20

Glucose 25 25

Thiourea 2 2

Na-ascorbate 5 5

Na-pyruvate 3 3

CaCl₂·2H₂O 0.5 0.5

MgSO₄·7H₂O 10 10

N-acetyl-L-cysteine - 12

Myo-inositol - 3

Taurine - 0.01

pH Adjusted with HCl Adjusted with HCl

Osmolality (mOsm/kg) ~300-310 ~300

Table 2: NMDG-Based Solutions for Ion Substitution Experiments
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Component
Intracellular
Solution (Oocyte
Patch) (mM)[11]

NMDG-Cl External
Solution (mM)[12]

Pipette Solution
(mM)[11]

NMDG-Cl 150 140 150

MgCl₂ 1.1 2 5

Tris-EGTA 2 - -

TES 10 - 10

KCl - 3 -

HEPES - 10 -

Glucose - 25 -

CaCl₂ - 2 -

pH 7.5 7.3-7.4 7.5

Experimental Protocols
Protocol 1: Optimized NMDG Protective Recovery
Method for Acute Brain Slices
This protocol is adapted from the method described by Ting et al. (2018) and is designed to

enhance neuronal preservation for patch clamp recordings.[1][2][3]

1. Preparation of Solutions:

Prepare NMDG-HEPES artificial cerebrospinal fluid (aCSF), HEPES holding aCSF, and

recording aCSF as detailed in Table 1 and other sources.[1][5]

Prepare a 2 M Na⁺ "spike-in" solution by dissolving NaCl in the NMDG-HEPES aCSF.[1]

Bubble all solutions with 95% O₂ / 5% CO₂ for at least 30 minutes before use and maintain

this oxygenation throughout the procedure.

2. Transcardial Perfusion and Brain Extraction:
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Anesthetize the animal according to approved institutional protocols.

Perform transcardial perfusion with ice-cold, oxygenated NMDG-HEPES aCSF.

Rapidly dissect and extract the brain, placing it into the ice-cold, oxygenated NMDG-HEPES

aCSF.

3. Slicing:

Mount the brain on a vibratome stage submerged in ice-cold, oxygenated NMDG-HEPES

aCSF.

Cut brain slices to the desired thickness (e.g., 250-350 µm).

4. Recovery:

Transfer the slices to a recovery chamber containing oxygenated NMDG-HEPES aCSF at

32-34°C for 10-12 minutes.[5]

During this initial recovery, gradually add the 2 M Na⁺ spike-in solution to slowly reintroduce

sodium ions.[13]

After the initial recovery, transfer the slices to a holding chamber containing oxygenated

HEPES holding aCSF at room temperature for at least 1 hour before recording.[5]

5. Patch Clamp Recording:

Transfer a single slice to the recording chamber of the microscope, continuously perfused

with oxygenated recording aCSF at the desired temperature.

Proceed with standard patch clamp recording techniques.

Protocol 2: Using NMDG as a Cation Substitute to
Isolate K⁺ Currents
This protocol provides a general workflow for replacing extracellular Na⁺ with NMDG⁺ to study

voltage-gated potassium channels.
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1. Cell Preparation:

Prepare the cells for recording (e.g., cultured cells or neurons in an acute slice prepared

using Protocol 1).

2. Solution Preparation:

Prepare a standard extracellular recording solution containing physiological concentrations

of NaCl.

Prepare an Na⁺-free extracellular solution where NaCl is replaced with an equimolar

concentration of NMDG-Cl (see Table 2 for an example).[12] Ensure the pH and osmolarity

of both solutions are matched.

Prepare an intracellular (pipette) solution appropriate for recording K⁺ currents (typically

containing a K⁺ salt like K-gluconate).

3. Recording Procedure:

Establish a whole-cell patch clamp configuration in the standard extracellular solution.

Record baseline K⁺ currents using a suitable voltage-clamp protocol (e.g., a series of

depolarizing voltage steps).

Perfuse the recording chamber with the Na⁺-free (NMDG-Cl) extracellular solution.

Once the solution has fully exchanged, repeat the voltage-clamp protocol to record K⁺

currents in the absence of extracellular Na⁺.

Wash out the NMDG-Cl solution with the standard extracellular solution to confirm the

reversibility of any observed effects.

4. Data Analysis:

Compare the amplitude and kinetics of the K⁺ currents recorded in the presence and

absence of extracellular Na⁺. The difference in current can be attributed to Na⁺-permeable

channels or Na⁺-dependent modulation of K⁺ channels.
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Caption: Workflow for the NMDG protective recovery method.
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Caption: Logic of using NMDG for cation substitution.

Concluding Remarks
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NMDG is a powerful tool in the electrophysiologist's arsenal. The protective recovery method

has revolutionized the ability to obtain high-quality recordings from challenging preparations.

When used as a cation substitute, it enables the fine dissection of ionic currents. However,

researchers must remain aware of its potential non-specific effects and employ appropriate

controls to ensure the validity of their conclusions. The protocols and data presented here

provide a solid foundation for the successful application of NMDG in patch clamp

electrophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective
Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

2. providence.elsevierpure.com [providence.elsevierpure.com]

3. semanticscholar.org [semanticscholar.org]

4. researchgate.net [researchgate.net]

5. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal
gray for patch-c... [protocols.io]

6. researchgate.net [researchgate.net]

7. journals.physiology.org [journals.physiology.org]

8. researchgate.net [researchgate.net]

9. journals.physiology.org [journals.physiology.org]

10. Choline and NMDG directly reduce outward currents: reduced outward current when
these substances replace Na+ is alone not evidence of Na+-activated K+ currents - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Electrophysiological Approaches for the Study of Ion Channel Function - PMC
[pmc.ncbi.nlm.nih.gov]

12. Loose-patch clamp analysis applied to voltage-gated ionic currents following
pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1676163?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5931343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5931343/
https://providence.elsevierpure.com/en/publications/preparation-of-acute-brain-slices-using-an-optimized-n-methyl-d-g/
https://www.semanticscholar.org/paper/Preparation-of-Acute-Brain-Slices-Using-an-Recovery-Ting-Lee/ac31bf9654a64533da241ca9bebf7155c0adebdd
https://www.researchgate.net/post/What_are_some_tips_for_preparing_healthy_striatal_slices_for_patch_clamp_electrophysiology
https://www.protocols.io/view/preparation-of-acute-midbrain-slices-containing-th-8epv51pz5l1b/v5
https://www.protocols.io/view/preparation-of-acute-midbrain-slices-containing-th-8epv51pz5l1b/v5
https://www.researchgate.net/publication/323418197_Preparation_of_Acute_Brain_Slices_Using_an_Optimized_N-Methyl-D-glucamine_Protective_Recovery_Method
https://journals.physiology.org/doi/full/10.1152/jn.00871.2017
https://www.researchgate.net/figure/Changes-in-the-reversal-potential-of-NMDG-currents-with-the-addition-of-low_fig7_24244946
https://journals.physiology.org/doi/pdf/10.1152/jn.00871.2017
https://pubmed.ncbi.nlm.nih.gov/30354793/
https://pubmed.ncbi.nlm.nih.gov/30354793/
https://pubmed.ncbi.nlm.nih.gov/30354793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8822536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8822536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11076846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11076846/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: N-Methyl-D-glucamine
(NMDG) in Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676163#using-n-methyl-d-glucamine-in-patch-
clamp-electrophysiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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